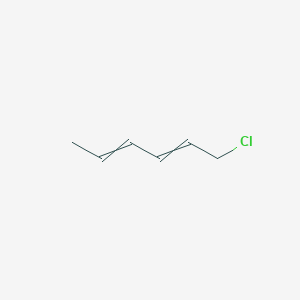
1-chlorohexa-2,4-diene
概要
説明
1-Chlorohexa-2,4-diene is an organic compound with the molecular formula C6H9Cl. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
1-Chlorohexa-2,4-diene can be synthesized through several methods. One common synthetic route involves the chlorination of hexa-2,4-diene. This reaction typically uses N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
In industrial settings, the production of this compound may involve more scalable methods, such as the catalytic chlorination of hexa-2,4-diene using chlorine gas under controlled conditions. This method ensures higher yields and purity of the final product.
化学反応の分析
1-Chlorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition Reactions: The compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or diols. Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common reagents used in these reactions include hydrogen halides, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4).
科学的研究の応用
1-Chlorohexa-2,4-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in Diels-Alder reactions.
Material Science: The compound is used in the development of polymers and other advanced materials
Biological Studies: Researchers use this compound to study the effects of conjugated dienes on biological systems. Its interactions with enzymes and other biomolecules provide insights into various biochemical processes.
作用機序
The mechanism of action of 1-chlorohexa-2,4-diene in chemical reactions typically involves the formation of resonance-stabilized carbocations. For example, in electrophilic addition reactions, the initial protonation of the diene forms a carbocation intermediate. This intermediate can then undergo nucleophilic attack at different positions, leading to the formation of various products .
In biological systems, the compound’s reactivity with nucleophiles and electrophiles can affect cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
1-Chlorohexa-2,4-diene can be compared with other conjugated dienes, such as 1,3-butadiene and 2,4-hexadiene. While all these compounds share the characteristic of having conjugated double bonds, this compound is unique due to the presence of a chlorine atom. This chlorine atom imparts different reactivity and physical properties to the compound.
Similar compounds include:
1,3-Butadiene: A simple conjugated diene used extensively in the production of synthetic rubber.
2,4-Hexadiene: Another conjugated diene with applications in organic synthesis and material science.
4-Chloro-1,3-hexadiene: A related compound with a chlorine atom at a different position, affecting its reactivity and applications.
特性
IUPAC Name |
1-chlorohexa-2,4-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKEJHVQRBQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956128 | |
| Record name | 1-Chlorohexa-2,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-89-8 | |
| Record name | 1-Chlorohexa-2,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















